molecular formula C21H35ClN2O2 B3834142 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride

Cat. No.: B3834142
M. Wt: 383.0 g/mol
InChI Key: IFEZUCPHITZVOA-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride is a complex organic compound that features a benzamide core with various substituents. This compound is notable for its unique structure, which includes an 8-methyl-8-azabicyclo[3.2.1]octane moiety, a common scaffold in tropane alkaloids known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride typically involves multiple steps. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction methods . The benzamide core is then introduced through a series of substitution reactions, where the butyl and dimethyl groups are added under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride involves its interaction with specific molecular targets. The 8-azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, influencing their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3,5-dimethylbenzamide: Lacks the 8-azabicyclo[3.2.1]octane moiety, resulting in different biological activities.

    N,N-dimethylbenzamide: A simpler structure with different chemical properties and applications.

    8-methyl-8-azabicyclo[3.2.1]octane derivatives: Share the core structure but differ in substituents, leading to varied biological activities.

Uniqueness

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride is unique due to its combination of the benzamide core with the 8-azabicyclo[3.2.1]octane moiety. This unique structure imparts specific biological activities and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O.ClH.H2O/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;;/h10-12,18-20H,5-9,13-14H2,1-4H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZUCPHITZVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride
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N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrate;hydrochloride

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